

common synonyms and trade names for 1h,4h-octafluorobutane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1h,4h-octafluorobutane*

Cat. No.: *B1294393*

[Get Quote](#)

An In-depth Technical Guide to 1H,4H-Octafluorobutane

This technical guide provides a comprehensive overview of **1H,4H-octafluorobutane**, a fluorinated hydrocarbon, with a focus on its chemical identity, properties, and safety information. The content is intended for researchers, scientists, and professionals in drug development and related scientific fields.

Chemical Identity and Nomenclature

1H,4H-Octafluorobutane is a saturated acyclic fluorocarbon. Its systematic IUPAC name is 1,1,2,2,3,3,4,4-octafluorobutane. Due to the presence of hydrogen atoms at positions 1 and 4, it is also referred to as 1,4-dihydrooctafluorobutane.

Table 1: Synonyms and Trade Names

Type	Name/Identifier
Systematic Name	1,1,2,2,3,3,4,4-octafluorobutane
Common Synonyms	1H,4H-Perfluorobutane [1]
	1,4-Dihydrooctafluorobutane [1]
Trade Names / Identifiers	HFC-338pcc [1]
HFC-338mee [1]	
CAS Number	377-36-6 [1]

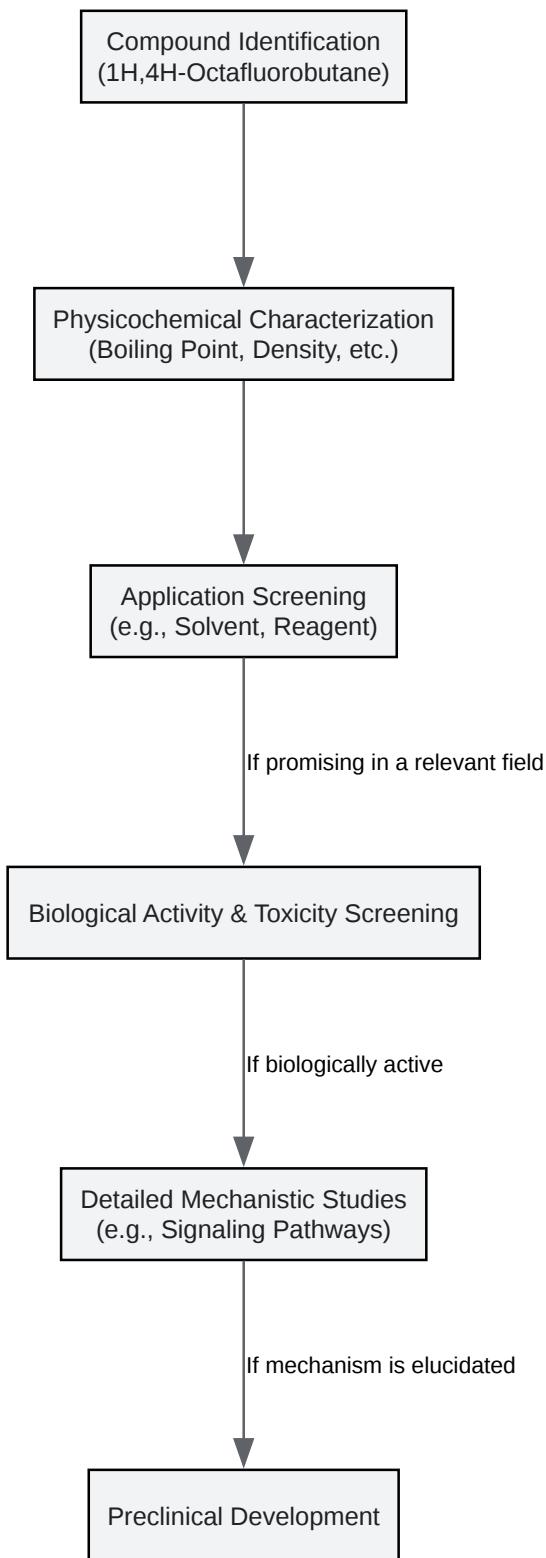
Physicochemical Properties

1H,4H-Octafluorobutane is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of **1H,4H-Octafluorobutane**

Property	Value	Source
Molecular Formula	C4H2F8	[1] [2]
Molecular Weight	202.05 g/mol	[1] [2]
Boiling Point	44.8 °C to 45 °C	[2] [3]
Melting Point	-83 °C to -79 °C	[2] [3]
Density	1.56 g/cm ³ to 1.72 g/cm ³ (at 40 °C)	[2] [3]

Applications and Experimental Use


Detailed experimental protocols for the synthesis of **1H,4H-octafluorobutane** are not readily available in publicly accessible literature. It is primarily available commercially from various chemical suppliers.

The applications of **1H,4H-octafluorobutane** appear to be limited and specialized. One documented use is as a reaction medium in organic synthesis. For instance, it has been employed as a solvent for the suspension polymerization of olefins. Perfluorinated solvents, in general, are utilized in biphasic systems due to their immiscibility with many common organic solvents.[\[4\]](#)

While the strategic incorporation of fluorine is a common practice in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, specific applications of **1H,4H-octafluorobutane** in drug development are not widely reported. There is no readily available information linking this compound to specific biological signaling pathways or its use in biochemical assays. The biological activity of "1,4-dihydropyridine" derivatives has been studied, but this refers to a different class of compounds and not 1,4-dihydrooctafluorobutane.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Below is a logical diagram illustrating the general workflow for evaluating a compound like **1H,4H-octafluorobutane** for potential applications.

General Workflow for Compound Evaluation

[Click to download full resolution via product page](#)

Caption: General workflow for evaluating a chemical compound for potential applications.

Safety and Toxicology

The available safety information for **1H,4H-octafluorobutane** indicates that it is an irritant.^[2] Handling should be performed in a well-ventilated area, and personal protective equipment, including gloves and eye protection, should be worn.

Comprehensive toxicological evaluations for HFC-338pcc are not widely published. However, toxicological studies on other hydrofluorocarbons (HFCs) can provide some general insights. For example, studies on HFC-125 (pentafluoroethane) have included acute, subacute, and subchronic inhalation toxicity, as well as developmental toxicity and mutagenicity assays.^[10] A toxicological evaluation of alternative fluorocarbons also provides a broader context for this class of compounds.^[11] It is important to note that the toxicity of each HFC is specific and data from one compound cannot be directly extrapolated to another.

Conclusion

1H,4H-octafluorobutane is a fluorinated hydrocarbon with well-defined physicochemical properties. Its applications appear to be niche, with some use as a specialized solvent. While the field of medicinal chemistry often utilizes fluorinated compounds, the specific role of **1H,4H-octafluorobutane** in drug development is not well-documented in publicly available literature. Similarly, information on its involvement in biological signaling pathways or detailed experimental protocols for its use are scarce. Further research would be needed to fully explore the potential applications of this compound in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H,4H-Octafluorobutane | C4H2F8 | CID 67832 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 377-36-6 Cas No. | 1H,4H-Octafluorobutane | Matrix Scientific [matrixscientific.com]
- 3. 1H,4H-OCTAFLUOROBUTANE CAS#: 377-36-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]

- 5. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial and Antileishmanial Activity of 1,4-Dihydropyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antileishmanial and Antitoxoplasmal Activities of 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Toxicological evaluation of 1,1,1,2,2-pentafluoroethane (HFC-125) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [common synonyms and trade names for 1h,4h-octafluorobutane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294393#common-synonyms-and-trade-names-for-1h-4h-octafluorobutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

